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Compound Name: 29-Hydroxyfriedelan-3-one

Cat. No.: B1154516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
29-Hydroxyfriedelan-3-one, also known as 29-hydroxyfriedelin, is a pentacyclic triterpenoid

belonging to the friedelane class.[1] This natural product has been isolated from various plant

species, including Tripterygium hypoglaucum, Salacia chinensis, and Salacia grandifolia.[1] As

a member of the triterpenoid family, it represents a class of compounds with a wide range of

reported biological activities, making its accurate identification crucial for phytochemical and

pharmacological research. This guide provides a consolidated overview of the spectroscopic

data for 29-Hydroxyfriedelan-3-one, detailed experimental protocols for its isolation and

analysis, and a logical workflow for its characterization.

Spectroscopic Data
The structural elucidation of 29-Hydroxyfriedelan-3-one is accomplished through a

combination of spectroscopic techniques. The data presented below are essential for its

unambiguous identification. The compound has a molecular formula of C₃₀H₅₀O₂ and a

molecular weight of approximately 442.7 g/mol .[1]

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen

framework of 29-Hydroxyfriedelan-3-one. The ¹³C NMR data, based on the work of Mahato &

Kundu (1994), are provided below.[2]
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Table 1: ¹³C NMR Spectroscopic Data for 29-Hydroxyfriedelan-3-one (CDCl₃)

Carbon No.
Chemical Shift (δ)
ppm

Carbon No.
Chemical Shift (δ)
ppm

1 22.3 16 36.1

2 41.5 17 30.0

3 213.2 (C=O) 18 42.8

4 58.2 19 35.3

5 42.1 20 29.7

6 41.3 21 32.8

7 18.2 22 39.2

8 53.1 23 6.8

9 37.4 24 14.7

10 59.5 25 17.9

11 35.0 26 18.6

12 30.5 27 20.2

13 39.7 28 32.1

14 38.3 29 72.8 (CH₂OH)

15 32.4 30 35.6

Source: Data compiled from SpectraBase, citing S.B. Mahato & A.P. Kundu, Phytochemistry,

37, 1517 (1994).[2]

Detailed ¹H NMR assignments have also been published and are crucial for confirming proton

environments and connectivities through 2D NMR experiments like COSY and HMBC.[3] Key

¹H NMR signals include a series of overlapping multiplets for the methine and methylene

protons of the fused ring system and distinct singlets for the eight methyl groups. The
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hydroxymethylene protons at C-29 typically appear as a characteristic AB quartet or two

doublets.

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the

molecule.

Table 2: Mass Spectrometry Data for 29-Hydroxyfriedelan-3-one

Property Value

Molecular Formula C₃₀H₅₀O₂

Molecular Weight 442.7 g/mol

Exact Mass 442.381081 Da

Primary Ionization Mode ESI-MS ([M+H]⁺, [M+Na]⁺)

Key Fragmentation Pattern

Friedelane-type triterpenes show characteristic

fragmentation arising from cleavages of the C-

ring, which can help in identifying the core

skeleton.

Source: PubChem CID 14108943.[1]

IR spectroscopy is used to identify the key functional groups present in the molecule. For 29-
Hydroxyfriedelan-3-one, the spectrum is characterized by the presence of a hydroxyl group

and a ketone.

Table 3: Key IR Absorption Bands for 29-Hydroxyfriedelan-3-one
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Functional Group Absorption Range (cm⁻¹) Description

Hydroxyl (O-H) ~3500 (broad)
O-H stretching vibration of the

alcohol

C-H Aliphatic ~2850-2960
C-H stretching of alkane

groups

Ketone (C=O) ~1715
C=O stretching of a six-

membered ring ketone

Note: The exact positions can vary slightly based on the sample preparation method (e.g., KBr

pellet, Nujol mull). The IR data for the closely related 30-hydroxyfriedelan-3-one shows

characteristic bands at 3533 cm⁻¹ (OH) and 1715 cm⁻¹ (C=O).[4]

Experimental Protocols
The isolation and spectroscopic analysis of 29-Hydroxyfriedelan-3-one follow a standard

procedure for natural product chemistry.

A typical protocol for isolating 29-Hydroxyfriedelan-3-one from plant material is as follows:

Plant Material Collection and Preparation: The relevant plant part (e.g., leaves, bark) is

collected, air-dried, and ground into a fine powder to maximize the surface area for

extraction.

Solvent Extraction: The powdered plant material is exhaustively extracted with a non-polar

solvent, such as hexane, using a Soxhlet apparatus or maceration at room temperature. This

step selectively extracts triterpenoids and other lipophilic compounds.

Concentration: The resulting hexane extract is concentrated under reduced pressure using a

rotary evaporator to yield a crude residue.

Chromatographic Fractionation: The crude extract is subjected to column chromatography

(CC) over silica gel (e.g., 70-230 mesh). The column is typically eluted with a gradient of

solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity

with ethyl acetate (e.g., hexane/ethyl acetate 9:1 v/v).
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Purification: Fractions containing the target compound, as monitored by Thin Layer

Chromatography (TLC), are combined and may require further purification by repeated

column chromatography or preparative TLC to yield pure 29-Hydroxyfriedelan-3-one.

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a

high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in

deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-QTOF or

Orbitrap mass spectrometer to confirm the molecular formula. The analysis provides the

exact mass of the molecular ion.[5]

IR Spectroscopy: The IR spectrum is recorded using an FT-IR spectrometer. The sample is

typically prepared as a KBr pellet or as a thin film.

Workflow Visualization
The following diagram illustrates the general workflow from the collection of plant material to

the final structural elucidation of a natural product like 29-Hydroxyfriedelan-3-one.
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Caption: General workflow for the isolation and spectroscopic identification of 29-
Hydroxyfriedelan-3-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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